

Physical and chemical properties of N-Boc-(1R,2S)-cyclopentanediamine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate
Cat. No.:	B112940

[Get Quote](#)

Technical Guide: N-Boc-(1R,2S)-cyclopentanediamine

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-Boc-(1R,2S)-cyclopentanediamine, a chiral diamine building block, is a valuable intermediate in synthetic organic chemistry and medicinal chemistry. Its constrained cyclopentane backbone and orthogonal protecting group strategy make it a key component in the synthesis of complex molecules, including ligands for asymmetric catalysis and scaffolds for drug discovery, such as protein degrader building blocks^[1]. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and logical workflows for its application.

Chemical and Physical Properties

N-Boc-(1R,2S)-cyclopentanediamine, also known as tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate, is a mono-protected derivative of cis-1,2-cyclopentanediamine. The tert-butyloxycarbonyl (Boc) group protects one of the amine functionalities, allowing for selective reaction at the remaining free primary amine.

General Properties

Property	Value	Source(s)
IUPAC Name	tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate	[2]
Synonyms	(1R,2S)-2-Amino-1-(N-Boc-amino)cyclopentane, (1R,2S)-cis-N-Boc-1,2-cyclopentanediamine	[3]
Appearance	Solid	[4]
Purity	≥95%	[1]

Structural and Molecular Data

Identifier	Value	Source(s)
CAS Number	721395-15-9	[1][3][5]
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂	[1][3][5]
Molecular Weight	200.28 g/mol	[2][3][5]
Canonical SMILES	CC(C) (C)OC(=O)N[C@H]1CCC[C@H]1N	[6]
InChI Key	PAXDIBGWURAVIH- JGVFFNPUSA-N	[6]

Physical Properties

Quantitative physical data such as melting point, boiling point, and specific solubility for the (1R,2S) isomer are not readily available in published literature. This data is often lot-specific and can be found on the Certificate of Analysis from a supplier.

Property	Value	Source(s)
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
Storage Temperature	-20°C	[5]

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the synthesis, purification, and analysis of N-Boc-(1R,2S)-cyclopentanediamine. These are based on established methods for the synthesis of cis-diamine derivatives and selective mono-Boc protection of diamines.

Synthesis of N-Boc-(1R,2S)-cyclopentanediamine

The synthesis is a two-stage process: first, the creation of the chiral cis-cyclopentane-1,2-diamine backbone, followed by the selective mono-protection of one amine group.

Stage 1: Synthesis of (1R,2S)-cyclopentane-1,2-diamine (Precursor)

The precursor can be synthesized via methods such as diastereoselective organophotoredox-catalyzed cycloadditions, which yield cis-diamine derivatives[7]. A detailed protocol for such advanced methods is beyond the scope of this guide; however, the resulting diamine serves as the starting material for the subsequent protection step.

Stage 2: Selective Mono-N-Boc Protection

This protocol is adapted from a general method for the selective mono-protection of diamines using *in situ* generation of HCl from chlorotrimethylsilane (Me_3SiCl) to protonate one amine, leaving the other free to react[8].

Materials:

- (1R,2S)-cyclopentane-1,2-diamine

- Anhydrous Methanol (MeOH)
- Chlorotrimethylsilane (Me₃SiCl)
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium hydroxide (NaOH) solution (e.g., 4N)
- Dichloromethane (DCM)
- Deionized Water
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

- Dissolve (1R,2S)-cyclopentane-1,2-diamine (1.0 eq) in anhydrous methanol in a round-bottom flask.
- Cool the solution to 0°C in an ice bath with stirring.
- Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the solution. The Me₃SiCl reacts with methanol to generate one equivalent of HCl in situ, which protonates one of the more basic amine groups.
- Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
- Add deionized water (approx. 1 mL per mmol of diamine), followed by the dropwise addition of a solution of Boc₂O (1.0 eq) in methanol.
- Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, dilute the mixture with water and wash with a nonpolar solvent like ethyl ether to remove any diprotected by-product.

- Adjust the pH of the aqueous layer to >12 with a NaOH solution.
- Extract the product into dichloromethane (3x volumes).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-(1R,2S)-cyclopentanediamine.

Purification Protocol: Flash Column Chromatography

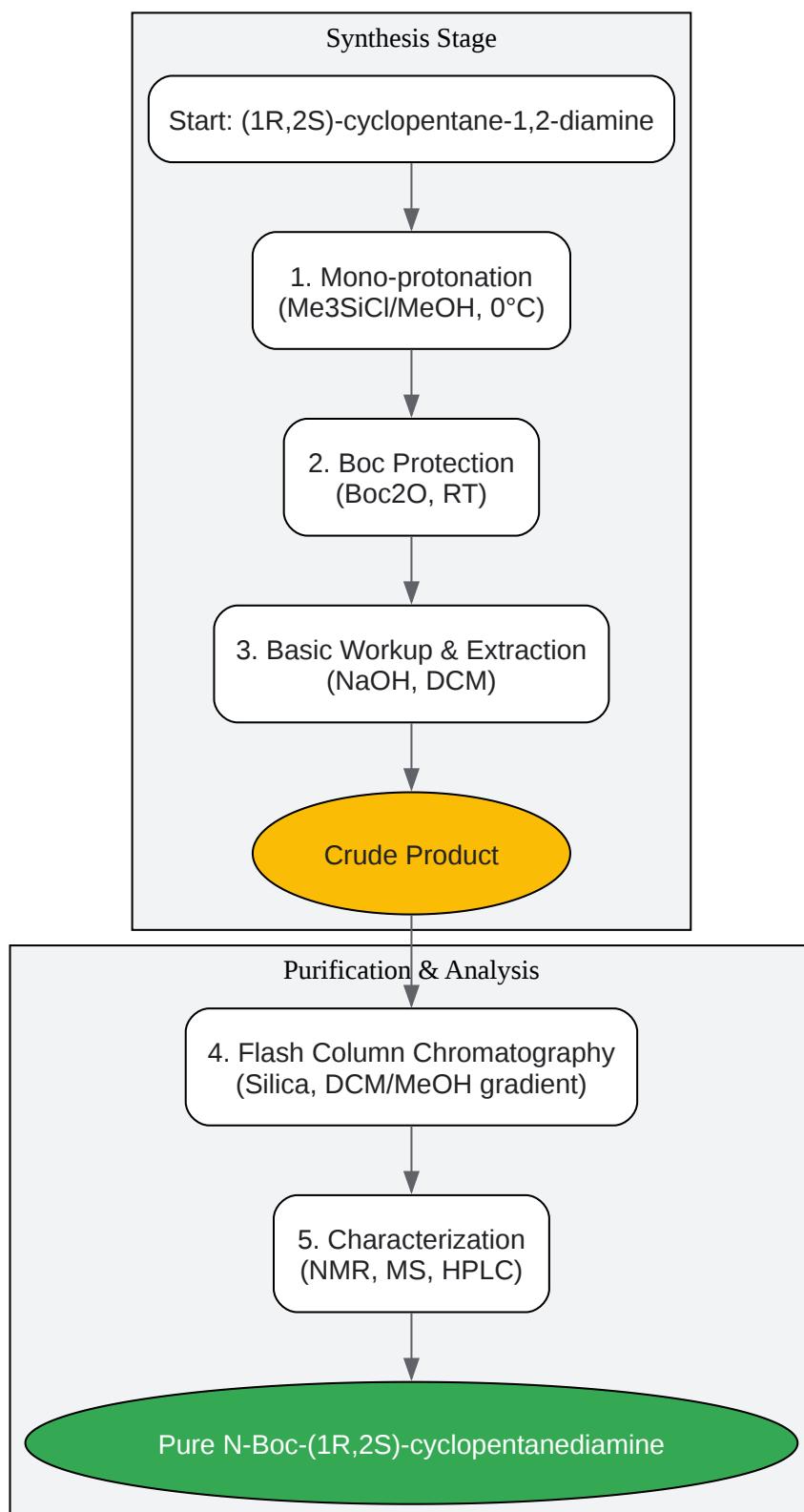
Materials:

- Crude N-Boc-(1R,2S)-cyclopentanediamine
- Silica gel (230-400 mesh)
- Solvent system: A gradient of Methanol in Dichloromethane (e.g., 0% to 10% MeOH in DCM) is a common starting point.
- Glass column, flasks, compressed air/pump

Procedure:

- Prepare a silica gel slurry in the initial, low-polarity eluent and pack the column.
- Dissolve the crude product in a minimal amount of the mobile phase.
- Load the dissolved sample onto the top of the silica gel bed.
- Begin elution with the low-polarity solvent mixture, gradually increasing the polarity by increasing the percentage of methanol.
- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid product.

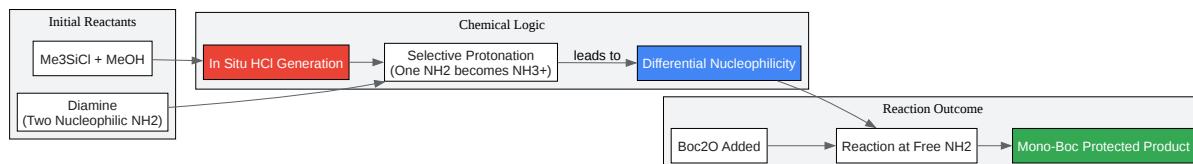
Analytical Characterization


The identity and purity of the final product should be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy will confirm the molecular structure, showing characteristic peaks for the Boc group (a singlet at ~1.4 ppm in ^1H NMR for the 9 protons) and the cyclopentane ring protons.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The expected $[\text{M}+\text{H}]^+$ ion would be approximately m/z 201.16.
- High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric and diastereomeric purity of the compound.

Mandatory Visualizations

Synthetic and Purification Workflow


The following diagram illustrates the key steps from the diamine precursor to the final, purified product.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of N-Boc-(1R,2S)-cyclopentanediamine.

Logical Relationship in Selective Protection

This diagram explains the chemical logic behind the selective mono-protection protocol.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate | C₁₀H₂₀N₂O₂ | CID 45091940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. (1R,2R)-trans-N-Boc-1,2-cyclopentanediamine 98 1016971-66-6 [sigmaaldrich.com]
- 5. usbio.net [usbio.net]
- 6. americanelements.com [americanelements.com]
- 7. Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- To cite this document: BenchChem. [Physical and chemical properties of N-Boc-(1R,2S)-cyclopentanediamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112940#physical-and-chemical-properties-of-n-boc-1r-2s-cyclopentanediamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com